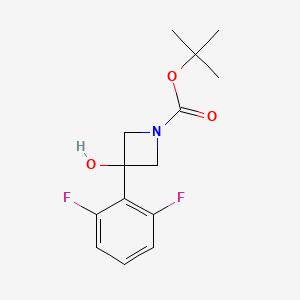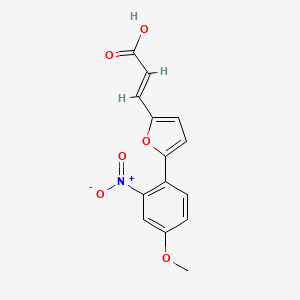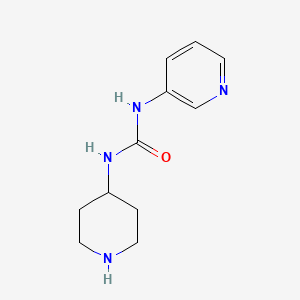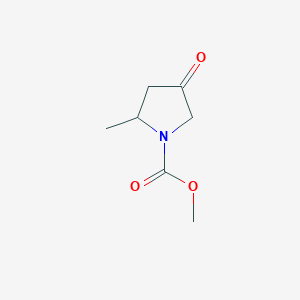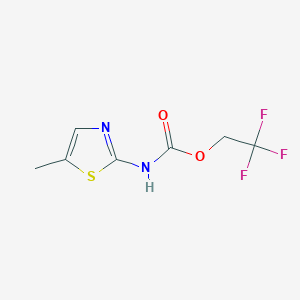
2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate is a chemical compound that features a trifluoroethyl group attached to a carbamate moiety, which is further linked to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 5-methyl-1,3-thiazol-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,2,2-trifluoroethanol+5-methyl-1,3-thiazol-2-yl isocyanate→2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
Applications De Recherche Scientifique
2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoroethyl and thiazole moieties into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiazole ring may contribute to binding interactions with enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-trifluoroethyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbamate.
2,2,2-trifluoroethyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group instead of a carbamate.
2,2,2-trifluoroethyl acrylate: Similar but contains an acrylate group.
Uniqueness
2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate is unique due to the presence of both trifluoroethyl and thiazole moieties, which impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H7F3N2O2S |
|---|---|
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C7H7F3N2O2S/c1-4-2-11-5(15-4)12-6(13)14-3-7(8,9)10/h2H,3H2,1H3,(H,11,12,13) |
Clé InChI |
KESLBAFXBHYMPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(S1)NC(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


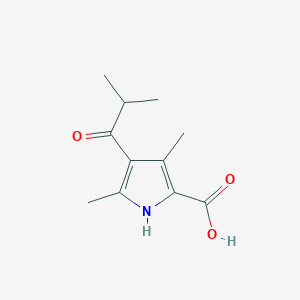
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B11765225.png)
![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide](/img/structure/B11765239.png)
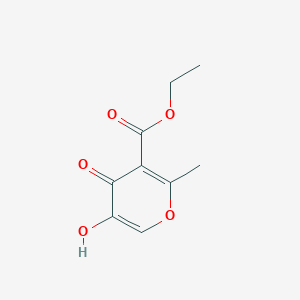
![(Hexahydrofuro[2,3-b]furan-3-yl)methanol](/img/structure/B11765247.png)
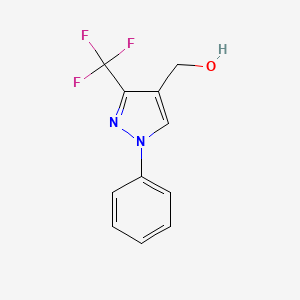
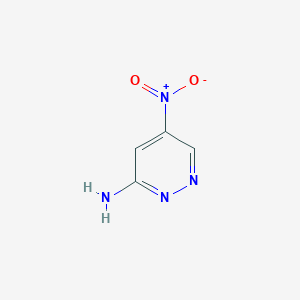
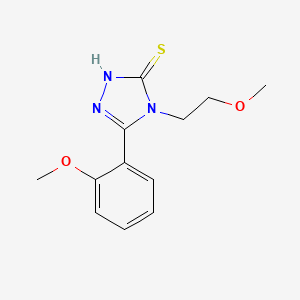
![Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate](/img/structure/B11765288.png)
